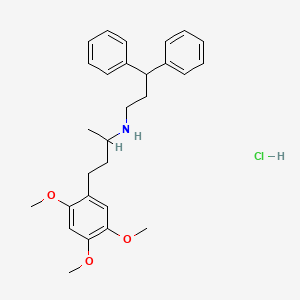
C28H36ClNO3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H36ClNO3 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H36ClNO3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones, leading to the formation of the core structure.
Esterification: The formation of ester groups is carried out using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
C28H36ClNO3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
C28H36ClNO3: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of C28H36ClNO3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
C28H36ClNO3: can be compared with other similar compounds to highlight its uniqueness:
C27H34ClNO3: This compound has a similar structure but lacks one carbon atom, which may affect its reactivity and biological activity.
C28H36BrNO3: The presence of bromine instead of chlorine can lead to different chemical and biological properties.
C28H36ClNO2: The absence of one oxygen atom can significantly alter the compound’s reactivity and applications.
Properties
Molecular Formula |
C28H36ClNO3 |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-4-(2,4,5-trimethoxyphenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C28H35NO3.ClH/c1-21(15-16-24-19-27(31-3)28(32-4)20-26(24)30-2)29-18-17-25(22-11-7-5-8-12-22)23-13-9-6-10-14-23;/h5-14,19-21,25,29H,15-18H2,1-4H3;1H |
InChI Key |
QYYDHSMELSBGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1OC)OC)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



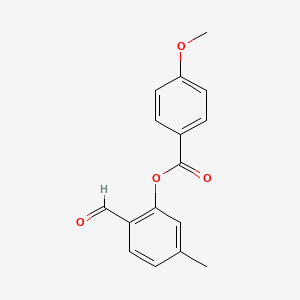
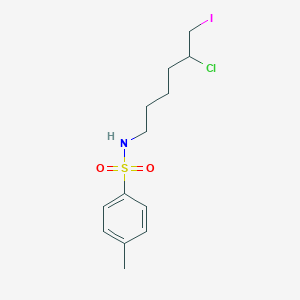
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
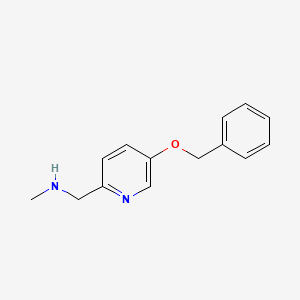
![(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12630736.png)
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
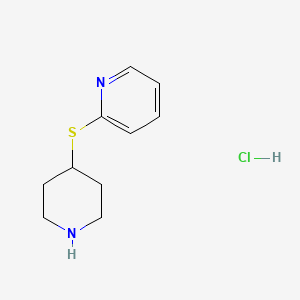

![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
